molecular formula C13H21N5 B11745139 [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11745139
M. Wt: 247.34 g/mol
InChI Key: APLJTMPQWVEBNU-UHFFFAOYSA-N
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Description

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be achieved through a multi-step process involving the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine . The reaction typically requires a solvent such as ethanol and a catalyst like sodium acetate. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; room temperature to reflux conditions.

    Substitution: Halides, electrophiles; room temperature to reflux conditions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar pyrazole derivatives:

The uniqueness of this compound lies in its dual pyrazole rings and specific substitution pattern, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-(5-methyl-2-propylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H21N5/c1-4-5-18-13(6-11(2)16-18)9-14-7-12-8-15-17(3)10-12/h6,8,10,14H,4-5,7,9H2,1-3H3

InChI Key

APLJTMPQWVEBNU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=CN(N=C2)C

Origin of Product

United States

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